molecular formula C12H18SSn B12581057 Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane CAS No. 188617-03-0

Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane

Cat. No.: B12581057
CAS No.: 188617-03-0
M. Wt: 313.05 g/mol
InChI Key: JDUONKGTYWUIFS-UHFFFAOYSA-N
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Description

Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with a prop-2-en-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane typically involves the reaction of trimethyltin chloride with 2-[(prop-2-en-1-yl)sulfanyl]phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potential toxicity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the prop-2-en-1-yl sulfanyl group to a thiol or other reduced forms.

    Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.

    Medicine: Research into organotin compounds has explored their potential as anticancer agents, although specific applications of this compound in medicine are still under investigation.

    Industry: Organotin compounds are used in various industrial applications, including as catalysts in polymer production and as stabilizers in PVC.

Mechanism of Action

The mechanism by which Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and sulfur atoms, influencing the reactivity and stability of the compound. The prop-2-en-1-yl sulfanyl group can also participate in reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Tributylpropynylstannane: Another organotin compound with a similar structure but different substituents.

    Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}silane: A silicon analog with similar chemical properties but different reactivity due to the presence of silicon instead of tin.

Uniqueness

Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane is unique due to the combination of its organotin structure and the prop-2-en-1-yl sulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

188617-03-0

Molecular Formula

C12H18SSn

Molecular Weight

313.05 g/mol

IUPAC Name

trimethyl-(2-prop-2-enylsulfanylphenyl)stannane

InChI

InChI=1S/C9H9S.3CH3.Sn/c1-2-8-10-9-6-4-3-5-7-9;;;;/h2-6H,1,8H2;3*1H3;

InChI Key

JDUONKGTYWUIFS-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=CC=C1SCC=C

Origin of Product

United States

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